molecular formula C11H12ClNO3 B8453348 2-((4-Chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetic acid

2-((4-Chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetic acid

Cat. No. B8453348
M. Wt: 241.67 g/mol
InChI Key: YISMEQQAOFBXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((4-Chloro-5-cyclopropyl-2-hydroxyphenyl)amino)acetic acid

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetic acid

InChI

InChI=1S/C11H12ClNO3/c12-8-4-10(14)9(13-5-11(15)16)3-7(8)6-1-2-6/h3-4,6,13-14H,1-2,5H2,(H,15,16)

InChI Key

YISMEQQAOFBXLD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2Cl)O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-chloro-5-cyclopropyl-2-hydroxyphenylamino)acetate (290 mg, 0.89 mmol) in of 4:1 mixture of tetrahydrofuran and water (30 mL) at RT, LiOH.H2O (226 mg, 5.34 mmol) was added and the resulting mixture was stirred for 2 h at 60° C. The mixture was acidified with aqueous HCl (1N) to adjust the pH to 3-5 and then extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford the product (100 mg, 47% yield). 1H NMR (400 MHz, DMSO-d6) δ: 9.64 (s, 1H), 6.66 (s, 1H), 5.96 (s, 1H), 3.81 (s, 2H), 1.89-1.96 (m, 1H), 0.84-0.87 (m, 2H), 0.54-0.56 (m, 2H).
Name
ethyl 2-(4-chloro-5-cyclopropyl-2-hydroxyphenylamino)acetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

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